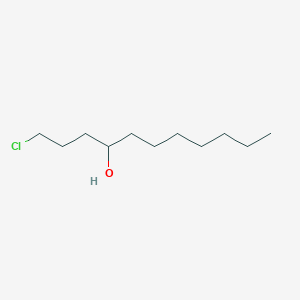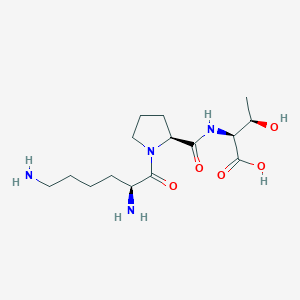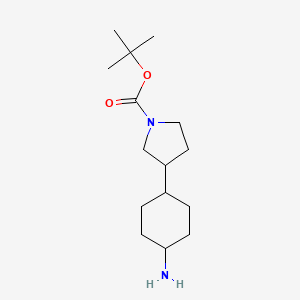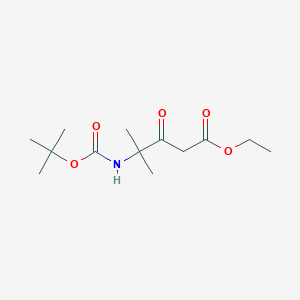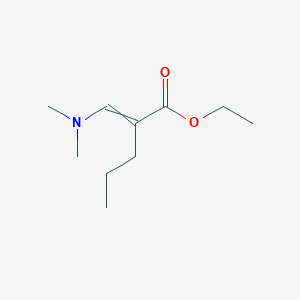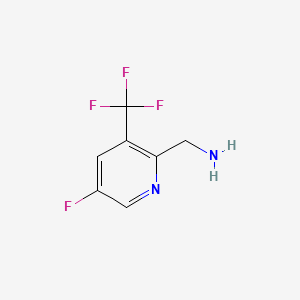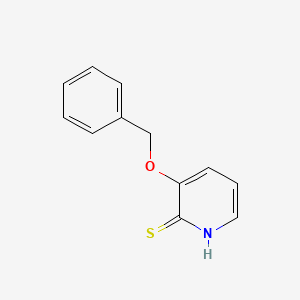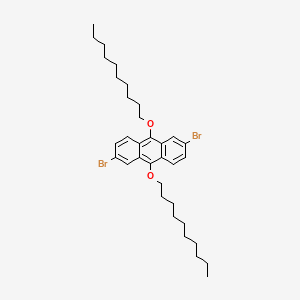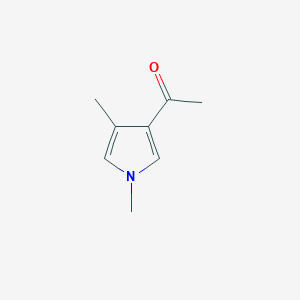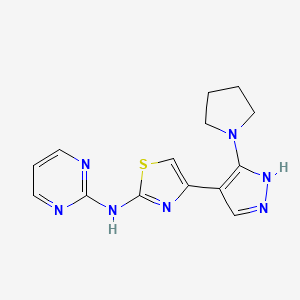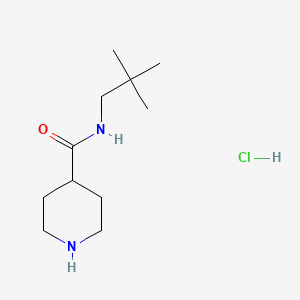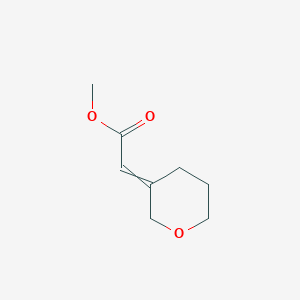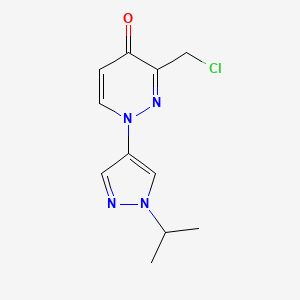
3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one is a heterocyclic compound that features a pyridazinone core substituted with a chloromethyl group and a 1-propan-2-ylpyrazol-4-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-propan-2-ylhydrazine with an appropriate β-diketone under acidic or basic conditions.
Formation of the pyridazinone ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups or the oxidation state of the molecule.
Cyclization Reactions: The presence of multiple reactive sites allows for the possibility of cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thioethers, and amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction can yield alcohols or amines, depending on the specific conditions and reagents used.
科学研究应用
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: The compound’s biological activity can be explored to understand its effects on various biological pathways and systems.
Industrial Applications: It may find use in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group could facilitate covalent binding to target proteins, while the pyrazole and pyridazinone moieties might interact with active sites or binding pockets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a methyl group instead of a propan-2-yl group.
3-(Bromomethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-1-(1-phenylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a phenyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The combination of the chloromethyl group and the 1-propan-2-ylpyrazol-4-yl moiety provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
属性
分子式 |
C11H13ClN4O |
|---|---|
分子量 |
252.70 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H13ClN4O/c1-8(2)16-7-9(6-13-16)15-4-3-11(17)10(5-12)14-15/h3-4,6-8H,5H2,1-2H3 |
InChI 键 |
QARCNQXVRLFTPU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C=N1)N2C=CC(=O)C(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


